

Unraveling the Pharmacokinetics of CH6953755: A Technical Guide for Drug Development Professionals

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

CH6953755 is emerging as a potent and selective oral inhibitor of YES1 kinase, a member of the SRC family of non-receptor protein tyrosine kinases.[1][2][3][4] Its targeted mechanism of action presents a promising avenue for the treatment of cancers characterized by YES1 gene amplification.[1][2] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of **CH6953755**, intended to support ongoing research and development efforts.

While specific quantitative pharmacokinetic parameters for **CH6953755** are not yet publicly available, this guide synthesizes the known preclinical data and outlines the standard experimental protocols necessary for a thorough pharmacokinetic characterization.

Core Pharmacokinetic Profile (Hypothetical Data)

The following table represents a hypothetical summary of key pharmacokinetic parameters for **CH6953755** based on typical preclinical studies in animal models. It is crucial to note that these values are illustrative and not based on published data for **CH6953755**.



| Parameter | Description | Mouse | Rat | Dog |
|-----------|---|------------------------|----------------|-----------------|
| Cmax | Maximum plasma concentration | Value (ng/mL) | Value (ng/mL) | Value (ng/mL) |
| Tmax | Time to reach Cmax | Value (h) | Value (h) | Value (h) |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Value (ng <i>h/mL)</i> | Value (ngh/mL) | Value (ng*h/mL) |
| t1/2 | Elimination half- life | Value (h) | Value (h) | Value (h) |
| CL/F | Apparent total body clearance | Value (L/h/kg) | Value (L/h/kg) | Value (L/h/kg) |
| Vd/F | Apparent volume of distribution | Value (L/kg) | Value (L/kg) | Value (L/kg) |
| F | Bioavailability | Value (%) | Value (%) | Value (%) |

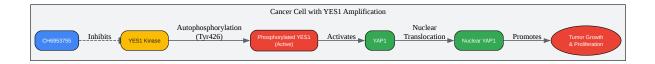
Mechanism of Action and In Vitro/In Vivo Activity

CH6953755 exerts its anti-tumor effects by selectively inhibiting YES1 kinase.[1][2] This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activity.[1][2] The in vitro potency of **CH6953755** has been established with a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[1][2][3][4]

Preclinical in vivo studies have demonstrated the oral activity of **CH6953755**. Administration of a 60 mg/kg oral dose resulted in significant anti-tumor activity in xenograft models of cancers with YES1 gene amplification.[1][2] Furthermore, the suppression of phospho-Tyr426 on YES1 was observed in a dose-dependent manner with oral doses of 7.5, 15, 30, and 60 mg/kg.[2]



Signaling Pathway of CH6953755



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Caption: Signaling pathway of CH6953755 in YES1-amplified cancer cells.

Experimental Protocols for Pharmacokinetic Studies

A comprehensive understanding of the pharmacokinetic profile of **CH6953755** requires a series of well-defined experiments. The following outlines the typical methodologies employed in preclinical and early clinical development.

Preclinical In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **CH6953755** in animal models (e.g., mice, rats, dogs) after intravenous and oral administration.

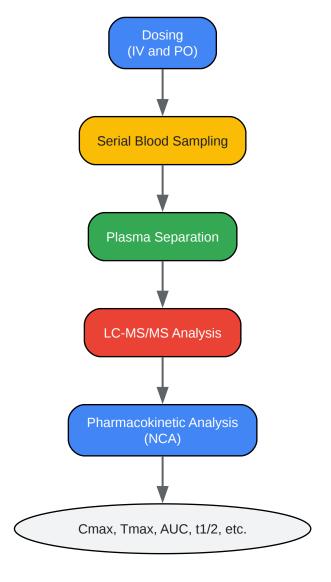
Methodology:

- Animal Models: Select appropriate animal species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs).
- Dosing:
 - Intravenous (IV): Administer a single bolus dose of CH6953755 formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline).
 - Oral (PO): Administer a single dose via oral gavage using a formulation designed for oral delivery (e.g., a suspension in a vehicle like 0.5% methylcellulose).



- Sample Collection: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of CH6953755 in plasma.
- Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Experimental Workflow for Preclinical PK Study





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